1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a propyl group and a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of 1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the propyl group at the 1-position.
Thiophen-2-ylmethyl Group Introduction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
1-propyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-propyl-N-(thiophen-2-ylmethyl)piperidin-4-amine: This compound has a similar thiophen-2-ylmethyl group but differs in the core structure, which is a piperidine ring instead of a pyrazole ring.
1-propyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine: Another similar compound with a piperidine ring and a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-propyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-2-6-14-7-5-11(13-14)12-9-10-4-3-8-15-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |
InChI Key |
ZWXCJIZDWHIDSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CS2 |
Origin of Product |
United States |
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